4-tert-butyl-2-chloro-6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol
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Overview
Description
4-TERT-BUTYL-2-CHLORO-6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound with a molecular formula of C17H17ClN2O3. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro group, and a nitrophenyl group. It is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-TERT-BUTYL-2-CHLORO-6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL involves several steps. One common method includes the reaction of 4-tert-butyl-2-chlorophenol with 2-hydroxy-5-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-TERT-BUTYL-2-CHLORO-6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The chloro and tert-butyl groups contribute to its lipophilicity, affecting its distribution within biological systems. Detailed studies are required to fully elucidate the molecular pathways involved .
Comparison with Similar Compounds
Similar compounds include:
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Used as a UV absorber in cosmetics and personal care products.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Used in the photostabilization of industrial materials.
Compared to these compounds, 4-TERT-BUTYL-2-CHLORO-6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENOL has a unique combination of functional groups that make it particularly useful in specific research applications.
Properties
Molecular Formula |
C17H17ClN2O4 |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-6-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)11-7-13(18)16(22)14(8-11)19-9-10-6-12(20(23)24)4-5-15(10)21/h4-9,21-22H,1-3H3 |
InChI Key |
FRTXYXRGIDLZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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